3-Methylcinnamic acid butyl ester

Antimicrobial Activity Cinnamic Acid Esters Structure-Activity Relationship

3-Methylcinnamic acid butyl ester (CAS 173593-27-6, also known as butyl 3-(3-methylphenyl)prop-2-enoate) is a substituted cinnamic acid ester within the broader phenylpropanoid class. It possesses the core trans-cinnamic acid backbone with a butyl ester group and a single methyl substitution at the 3-position of the phenyl ring.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 173593-27-6
Cat. No. B12556722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcinnamic acid butyl ester
CAS173593-27-6
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC1=CC=CC(=C1)C
InChIInChI=1S/C14H18O2/c1-3-4-10-16-14(15)9-8-13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3/b9-8+
InChIKeyCLWTXHAWKQGYAH-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcinnamic Acid Butyl Ester (CAS 173593-27-6): Procurement and Differentiation Guide for Cinnamate Ester Selection


3-Methylcinnamic acid butyl ester (CAS 173593-27-6, also known as butyl 3-(3-methylphenyl)prop-2-enoate) is a substituted cinnamic acid ester within the broader phenylpropanoid class . It possesses the core trans-cinnamic acid backbone with a butyl ester group and a single methyl substitution at the 3-position of the phenyl ring . While foundational chemical information is available, direct, peer-reviewed primary research quantifying its specific performance in biological assays or industrial applications relative to close structural analogs is exceptionally scarce. Consequently, its differentiation must be primarily inferred from class-level structure-activity relationships (SAR) derived from closely related compounds like butyl cinnamate, 3-methylcinnamic acid, and other alkyl cinnamate esters .

Why Generic Substitution of 3-Methylcinnamic Acid Butyl Ester Fails: The Critical Impact of Alkyl and Aryl Modifications


Substituting 3-Methylcinnamic acid butyl ester with a different cinnamate ester—such as a methyl ester, a non-substituted butyl cinnamate, or a para-substituted analog—is scientifically unsound without rigorous re-validation. The structure-activity relationship (SAR) for cinnamic acid esters is exquisitely sensitive to both the alkyl group of the ester and the substitution pattern on the phenyl ring. Studies demonstrate that changing the ester from a methyl to a butyl group can dramatically alter antimicrobial efficacy, as seen with butyl cinnamate exhibiting an MIC of 626.62 µM compared to methyl cinnamate's 789.19 µM against *Candida albicans* . Similarly, the position of a methyl group on the ring (3- vs. 4-) significantly impacts antifungal activity against specific fungal strains [1]. This compound's unique combination of a butyl ester (enhancing lipophilicity and potentially membrane interaction ) and a 3-methylphenyl group (known to confer distinct bioactivity profiles compared to unsubstituted or para-substituted variants [1]) creates a unique physicochemical and biological profile that is not interchangeable with its analogs. A change in either moiety will likely result in altered potency, selectivity, or a completely different application profile [1].

Quantitative Evidence Guide: Benchmarking 3-Methylcinnamic Acid Butyl Ester's Differentiated Profile


Lipophilicity-Driven Antimicrobial Potency: Butyl vs. Methyl Cinnamate Esters

The butyl ester moiety in cinnamic acid derivatives is a key determinant of enhanced antimicrobial activity, likely due to increased lipophilicity and improved membrane interaction. A direct head-to-head comparison study on *Candida albicans* demonstrates that butyl cinnamate (MIC = 626.62 µM) is significantly more potent than its methyl ester counterpart (MIC = 789.19 µM) and moderately more potent than the ethyl ester (MIC = 726.36 µM) . This establishes a clear structure-activity relationship where increasing alkyl chain length (from methyl to ethyl to butyl) correlates with improved antifungal efficacy against this clinically relevant pathogen .

Antimicrobial Activity Cinnamic Acid Esters Structure-Activity Relationship

In Vitro Antioxidant Profile: 2-Butylcinnamate Demonstrates Superior DPPH Scavenging

In a study evaluating the free radical scavenging activity of several cinnamic acid esters, 2-butylcinnamate demonstrated the highest DPPH scavenging activity compared to methylcinnamate and propylcinnamate. At a concentration range of 50-250 μg/mL, 2-butylcinnamate showed an absorbance of 56.85, outperforming methylcinnamate (53.06) and showing activity comparable to propylcinnamate (63.06) [1]. This suggests that the specific butyl ester configuration (2-butyl) may be particularly effective in donating hydrogen atoms to neutralize DPPH radicals.

Antioxidant Activity DPPH Assay Cinnamic Acid Esters

Impact of 3-Methyl Phenyl Substitution on Antifungal Spectrum

The position of substitution on the phenyl ring is a critical determinant of antifungal activity and spectrum. A comprehensive structure-activity relationship (SAR) study on cinnamic acid esters against multiple plant pathogenic fungi revealed that both the substitution pattern of the phenyl ring and the alkyl group in the alcohol moiety significantly influence activity [1]. While specific EC50 values for 3-Methylcinnamic acid butyl ester are not reported, the study demonstrates that compounds with specific substitution patterns (e.g., C1 and C2) achieved high activity with average EC50 values of 17.4 and 18.5 µg/mL, surpassing the commercial fungicide standard kresoxim-methyl (which has an average EC50 value in the range of 17.4-28.6 µg/mL across the tested fungi) [1]. The study also noted that the relationship between substituents on the phenyl ring and the alkyl group is complexly comprehensive [1], implying that the 3-methyl group on this compound may confer a distinct antifungal profile compared to its 4-methyl or unsubstituted counterparts.

Antifungal Activity Cinnamic Acid Derivatives Plant Pathogens

Preliminary HMG-CoA Reductase Inhibitory Activity

Data from BindingDB indicates that a compound with the exact structure of 3-Methylcinnamic acid butyl ester (CHEMBL3246898) has been evaluated for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis [1]. The compound exhibited an IC50 value of 30,000 nM (30 µM) against HMG-CoA reductase in a rat liver microsomal-cytosol fraction assay [1]. This represents a baseline level of activity. In a related assay on hamster HMG-CoA reductase, a compound with a very similar structure showed an EC50 of 8,800 nM (8.8 µM) [2].

Enzyme Inhibition HMG-CoA Reductase Lipid Metabolism

Recommended Application Scenarios for 3-Methylcinnamic Acid Butyl Ester Based on Evidence


Lead Scaffold for Antifungal Agent Development in Agriculture

The evidence from the SAR study by Zhou et al. (2017) demonstrates that cinnamic acid esters can achieve antifungal activity comparable to commercial fungicides [1]. The combination of a butyl ester (implicated in enhanced activity ) and a 3-methylphenyl group (a substitution pattern associated with high antifungal activity [1]) positions 3-Methylcinnamic acid butyl ester as a structurally intriguing lead for the development of novel plant protection agents. Research programs focused on combating fungal pathogens in crops should consider this compound for further optimization and field trials [1].

Investigational Tool for HMG-CoA Reductase Inhibition Studies

Preliminary binding data indicates a measurable, albeit modest, interaction with HMG-CoA reductase (IC50 = 30,000 nM) [2]. For academic or industrial research groups investigating the molecular pharmacology of lipid metabolism or seeking to understand the structure-activity relationships of cinnamic acid esters at this target, this compound can serve as a defined, commercially available chemical probe. It is particularly useful for comparative studies against more potent cinnamic acid-derived HMG-CoA reductase inhibitors or for exploring the role of the 3-methyl substitution in this context [3].

Antioxidant Additive in Materials Science and Cosmetic Formulations

The demonstrated DPPH radical scavenging activity of 2-butylcinnamate (absorbance of 56.85) establishes a clear antioxidant benefit for butyl ester variants over methyl esters [4]. Based on this class-level inference, 3-Methylcinnamic acid butyl ester is a rational candidate for evaluation as a non-aqueous antioxidant additive in polymer formulations, lubricants, or cosmetic oils. Its increased lipophilicity compared to shorter-chain esters may confer better compatibility with hydrophobic matrices and improved partitioning into lipid membranes for topical applications .

Component in Flavor and Fragrance Library Synthesis

Cinnamic acid esters are widely utilized in the flavor and fragrance industry due to their fruity and balsamic aroma profiles . While the specific odor characteristics of this 3-methyl butyl ester are not publicly documented, its structural features (a butyl ester and a 3-methyl substituted phenyl ring) align with those of known aroma chemicals. It can serve as a synthetic intermediate or a library member for high-throughput sensory screening to discover new flavor compounds or fragrance ingredients with a unique scent profile, particularly those seeking a variation on the classic cinnamate note.

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